2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-1H-imidazole-2-carbaldehyde with oxolan-3-amine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenyl group or other substituents on the imidazole ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the imidazole ring.
Scientific Research Applications
2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, and in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenyl group and oxolan-3-amine moiety can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-imidazole: A simpler imidazole derivative with a phenyl group attached to the imidazole ring.
2-Phenyl-1H-imidazole: Another imidazole derivative with the phenyl group at a different position on the ring.
Oxolan-3-amine: A compound containing the oxolan-3-amine moiety without the imidazole ring.
Uniqueness
2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is unique due to the combination of the imidazole ring, phenyl group, and oxolan-3-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic activities further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C13H17Cl2N3O |
---|---|
Molecular Weight |
302.20 g/mol |
IUPAC Name |
2-(1-phenylimidazol-2-yl)oxolan-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H15N3O.2ClH/c14-11-6-9-17-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10;;/h1-5,7-8,11-12H,6,9,14H2;2*1H |
InChI Key |
XYORNLSHXXAVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1N)C2=NC=CN2C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.